molecular formula C18H13NO3 B11834190 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B11834190
M. Wt: 291.3 g/mol
InChI Key: JUDDKSUNWBMMAL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a naphthalene ring and a nitrophenyl group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and 4-nitrobenzoyl chloride as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)acetic acid.

    Reduction: Formation of 1-(Naphthalen-2-yl)-2-(4-aminophenyl)ethanone.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-2-yl)-2-(4-aminophenyl)ethanone
  • 1-(Naphthalen-2-yl)-2-(4-methylphenyl)ethanone
  • 1-(Naphthalen-2-yl)-2-(4-chlorophenyl)ethanone

Uniqueness

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both a naphthalene ring and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H13NO3/c20-18(11-13-5-9-17(10-6-13)19(21)22)16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2

InChI Key

JUDDKSUNWBMMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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